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Compound of Interest

Compound Name: Quinizarin

Cat. No.: B034044 Get Quote

Introduction: Quinizarin, also known as 1,4-dihydroxyanthraquinone, is an organic compound

and a common dye. Its chemical structure, characterized by an anthraquinone core with two

hydroxyl groups, gives rise to distinct spectroscopic properties. This guide provides an in-depth

overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-

Vis) spectroscopic data of Quinizarin, intended for researchers, scientists, and professionals in

drug development. The following sections detail the quantitative data, experimental

methodologies, and a generalized workflow for spectroscopic analysis.

Spectroscopic Data Summary
The quantitative spectroscopic data for Quinizarin are summarized in the tables below,

providing a consolidated reference for its characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data of Quinizarin
Proton Assignment Chemical Shift (δ) in ppm Solvent

H-2, H-3 7.290 CDCl₃

H-6, H-7 7.826 CDCl₃

H-5, H-8 8.323 CDCl₃

1-OH, 4-OH 12.9 CDCl₃

Data sourced from ChemicalBook.[1]
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Table 2: ¹³C NMR Spectroscopic Data of Quinizarin
Carbon Assignment Chemical Shift (δ) in ppm Solvent

C-2, C-3 ~127 CDCl₃

C-6, C-7 ~127 CDCl₃

C-5, C-8 ~134 CDCl₃

C-9a, C-10a ~133 CDCl₃

C-1, C-4 ~157 CDCl₃

C-9, C-10 ~186 CDCl₃

Note: Chemical shifts are estimated from the experimental spectrum available from

ChemicalBook as a precise data table was not available in the searched sources.[2]

Table 3: IR Spectroscopic Data of Quinizarin
Vibrational Mode Wavenumber (cm⁻¹) Sampling Method

C=O Stretch (chelated) ~1621 KBr Disc[3]

- 1176 ATR[4]

- 772-784 ATR[4]

- 671 ATR[4]

Table 4: UV-Vis Spectroscopic Data of Quinizarin
Solvent λmax (nm) Molar Absorptivity (log ε)

Dimethylformamide
470, 330 (shoulder), 520

(shoulder)
3.9, 3.5, 3.7[5]

Dichloromethane
Not specified, spectrum

available
-

Phosphate Buffer 470 -

- 251 -
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Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are representative and may be adapted based on the specific instrumentation and

experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of Quinizarin to confirm its chemical structure.

Methodology:

Sample Preparation: A sample of 5-25 mg of Quinizarin for ¹H NMR, or 50-100 mg for ¹³C

NMR, is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean NMR tube.[6] Tetramethylsilane (TMS) is typically added as an internal

standard for chemical shift referencing (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or 500 MHz) is used for

data acquisition.

¹H NMR Acquisition:

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

A standard proton experiment is run. For a typical acquisition, a 30° pulse may be used

with a recycle delay of 2 seconds.

Data is collected over a number of scans (e.g., 8 to 512) to achieve an adequate signal-to-

noise ratio.

¹³C NMR Acquisition:

A standard carbon experiment with proton decoupling is performed.

Due to the low natural abundance of ¹³C, a larger number of scans is typically required

compared to ¹H NMR, and a longer experiment time is expected.[6]
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Data Processing: The raw Free Induction Decay (FID) data is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Quinizarin, particularly the carbonyl and

hydroxyl groups.

Methodology (KBr Disc Method):

Sample Preparation: Approximately 1-2 mg of dry Quinizarin is finely ground with about

100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and

pestle.

Pellet Formation: The mixture is transferred to a pellet press and compressed under high

pressure to form a thin, transparent disc.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

A background spectrum of the empty sample compartment is first recorded.

The KBr pellet containing the sample is placed in the sample holder.

The sample spectrum is recorded over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of Quinizarin, which are related to

its conjugated π-system.

Methodology:
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Sample Preparation: A stock solution of Quinizarin is prepared by accurately weighing the

solid and dissolving it in a suitable UV-grade solvent (e.g., dimethylformamide,

dichloromethane).[5] This stock solution is then serially diluted to prepare a sample with a

concentration that results in an absorbance reading within the optimal range of the

instrument (typically 0.1-1.0 AU). For example, a concentration of 0.075 g/L was used for

analysis in dichloromethane.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition:

A pair of matched cuvettes are cleaned and rinsed with the solvent. One cuvette is filled

with the pure solvent to be used as a blank (reference).

The second cuvette is filled with the Quinizarin solution.

A baseline correction is performed using the solvent-filled cuvette.

The absorbance spectrum of the sample is recorded over a specific wavelength range

(e.g., 200-800 nm).

Data Processing: The wavelength(s) of maximum absorbance (λmax) are identified from the

spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like Quinizarin.
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General Workflow for Spectroscopic Analysis of Quinizarin

Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

Pure Quinizarin Sample

Dissolve in
Deuterated Solvent

(e.g., CDCl3)

Prepare KBr Pellet
or ATR Sample

Dissolve in
UV-Grade Solvent

(e.g., DMF)

NMR Spectrometer
(¹H & ¹³C Spectra) FTIR Spectrometer UV-Vis Spectrophotometer

Fourier Transform,
Phase & Baseline Correction

Background Subtraction,
Absorbance/Transmittance Conversion

Baseline Correction,
Identify λmax

Chemical Shifts (δ)
Coupling Constants (J)

Vibrational Frequencies (cm⁻¹)
(Functional Groups)

Absorption Maxima (λmax)
(Electronic Transitions)

Structural Elucidation & Characterization

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Quinizarin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://m.chemicalbook.com/SpectrumEN_81-64-1_13CNMR.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Quinizarin
https://www.bhu.ac.in/Content/Syllabus/Syllabus_3006312820200508102224.pdf
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://spectrabase.com/spectrum/8EpsT87zcFM
https://www.benchchem.com/product/b034044#spectroscopic-data-of-quinizarin-nmr-ir-uv-vis
https://www.benchchem.com/product/b034044#spectroscopic-data-of-quinizarin-nmr-ir-uv-vis
https://www.benchchem.com/product/b034044#spectroscopic-data-of-quinizarin-nmr-ir-uv-vis
https://www.benchchem.com/product/b034044#spectroscopic-data-of-quinizarin-nmr-ir-uv-vis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b034044?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

